tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of palladium-catalyzed coupling reactions. For example, tert-butyl carbamate can be reacted with an aryl bromide in the presence of a palladium catalyst to form N-Boc-protected anilines . The reaction conditions often include room temperature and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted carbamates .
Scientific Research Applications
tert-Butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The pathways involved in its mechanism of action include the modulation of enzyme activity and the regulation of protein-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the pyrrolidine ring.
tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate: Contains a phenyl group instead of the propan-2-yl group.
tert-Butyl ®-(1-(3-methylbutanoyl)pyrrolidin-3-yl)carbamate: Contains a different substituent on the pyrrolidine ring.
Uniqueness
tert-Butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
937166-84-2 |
---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.3 |
Purity |
95 |
Origin of Product |
United States |
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